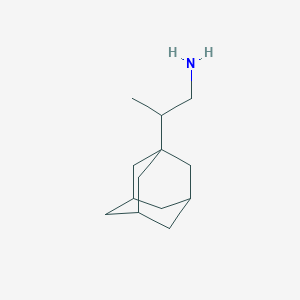

2-(Adamantan-1-yl)propan-1-amine

Description

Significance of the Adamantane (B196018) Moiety in Chemical and Biological Research

Adamantane, with the systematic name tricyclo[3.3.1.13,7]decane, is the simplest diamondoid, possessing a rigid, strain-free, and symmetrical cage-like structure composed of three fused cyclohexane (B81311) rings. wikipedia.org This unique three-dimensional architecture is not just a chemical curiosity but imparts valuable properties. The adamantane moiety is highly lipophilic, a characteristic that often enhances the ability of a molecule to cross biological membranes, including the blood-brain barrier. nih.govresearchgate.net Its cage structure is also conformationally rigid and metabolically stable, protecting attached functional groups from enzymatic degradation and thereby improving the pharmacokinetic profile of drug candidates. mdpi.comresearchgate.net These attributes make adamantane a privileged scaffold in medicinal chemistry and materials science. researchgate.netpensoft.net

Overview of Adamantane Derivatives in Medicinal Chemistry

The introduction of adamantane derivatives into medicinal chemistry began with the discovery of the antiviral properties of amantadine (B194251) (1-aminoadamantane) in the 1960s. nih.govmdpi.com This marked the genesis of a new class of therapeutic agents. nih.gov Since then, a variety of adamantane-containing drugs have been developed and approved for a range of clinical indications. wikipedia.orgnih.gov Notable examples include:

Amantadine and Rimantadine (B1662185): Antiviral agents used against Influenza A, with amantadine also being used for the treatment of Parkinson's disease. nih.govmdpi.com

Memantine: An NMDA receptor antagonist used to treat moderate-to-severe Alzheimer's disease. nih.govresearchgate.net

Vildagliptin and Saxagliptin: Antidiabetic drugs that act as dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov

Adapalene: A third-generation topical retinoid used in the treatment of acne. nih.gov

The success of these drugs underscores the versatility of the adamantane scaffold in designing molecules that can interact effectively with various biological targets. publish.csiro.au

Structural and Physicochemical Attributes Conferring Research Utility for Adamantane Amines

Amino-adamantanes, which feature one or more amine groups attached to the adamantane cage, are a particularly important class of adamantane derivatives. The combination of the bulky, lipophilic adamantane core with the polar, hydrogen-bonding capable amine group creates a unique amphiphilic character.

Key Attributes:

Lipophilicity: The adamantane cage provides high lipophilicity, facilitating passage through lipid bilayers and enhancing bioavailability. researchgate.netmdpi.com

Rigidity and Stability: The rigid framework ensures a precise spatial orientation of the pharmacophoric amine group, which can lead to higher selectivity for biological targets. mdpi.comsolubilityofthings.com This rigidity also confers significant metabolic stability. researchgate.net

Ion Channel and Receptor Interaction: The protonated amine group can interact with negatively charged residues in the binding pockets of proteins, such as ion channels and receptors. This is the basis for the mechanism of action of drugs like amantadine, which targets the M2 proton channel of the influenza virus, and memantine, which blocks NMDA receptor channels. mdpi.compublish.csiro.au

Scaffold for Synthesis: The adamantane cage serves as a robust anchor for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for screening. nih.gov

Contextualization of 2-(Adamantan-1-yl)propan-1-amine within Adamantane Amine Chemistry

This compound is a primary amine derivative of adamantane. Its structure consists of a propane (B168953) chain attached at its C2 position to the C1 (bridgehead) position of the adamantane cage, with a primary amine group at the C1 position of the propane chain. This compound is a structural isomer of other well-known adamantane amines. For instance, it is an isomer of Rimantadine (1-(adamantan-1-yl)propan-2-amine), where the amine group is on the second carbon of the propane chain.

The placement of the amine group and the methyl group along the propyl chain, relative to the bulky adamantane cage, is expected to influence its steric and electronic properties, and consequently its biological activity. The compound is chiral, existing as (R) and (S) enantiomers, which could exhibit different biological activities and interactions with chiral biological targets.

Below are the known chemical and physical properties for the stereoisomers of the compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₃N | nih.gov |

| Molecular Weight | 193.33 g/mol | nih.gov |

| IUPAC Name | (2S)-1-(adamantan-1-yl)propan-2-amine or (2R)-1-(adamantan-1-yl)propan-2-amine | nih.gov |

| Monoisotopic Mass | 193.18305 g/mol | nih.gov |

| Topological Polar Surface Area | 26 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Research Hypotheses and Objectives for this compound Investigations

While specific research on this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active adamantane amines allows for the formulation of logical research hypotheses and objectives.

Research Hypotheses:

Given the known antiviral activity of related amino-adamantanes like amantadine and rimantadine, it is hypothesized that this compound may exhibit antiviral properties, potentially by interfering with viral ion channels or other replication mechanisms. mdpi.com

Based on the central nervous system (CNS) activity of compounds like memantine, it is hypothesized that this compound could modulate neurotransmitter receptors (e.g., NMDA, sigma receptors) or ion channels, suggesting potential applications in neurodegenerative or psychiatric disorders. publish.csiro.aunih.gov

The specific stereochemistry of the (R) and (S) enantiomers of this compound may lead to stereoselective interactions with biological targets, resulting in different efficacy and pharmacological profiles for each enantiomer.

Research Objectives:

To synthesize and characterize the racemic mixture and individual enantiomers of this compound.

To conduct in vitro screening of the compound against a panel of viruses, particularly influenza strains, to evaluate its antiviral potential. mdpi.com

To perform in vitro binding assays and functional studies on various CNS receptors and ion channels to identify potential neurological targets.

To carry out in silico docking studies to model the interaction of the compound with known adamantane-binding sites, such as the M2 proton channel and the NMDA receptor, to predict binding affinity and orientation. nih.gov

To investigate the compound's basic pharmacokinetic properties (absorption, distribution, metabolism, excretion) to assess its potential as a drug candidate. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H23N |

|---|---|

Molecular Weight |

193.33 g/mol |

IUPAC Name |

2-(1-adamantyl)propan-1-amine |

InChI |

InChI=1S/C13H23N/c1-9(8-14)13-5-10-2-11(6-13)4-12(3-10)7-13/h9-12H,2-8,14H2,1H3 |

InChI Key |

IPCMLXKWMYFLFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C12CC3CC(C1)CC(C3)C2 |

Origin of Product |

United States |

Advanced Molecular Structure and Conformation Analysis of 2 Adamantan 1 Yl Propan 1 Amine

Spectroscopic Characterization (Beyond Basic Identification)

While basic spectroscopic methods can confirm the identity of 2-(adamantan-1-yl)propan-1-amine, a more in-depth analysis using advanced spectroscopic techniques is required to understand its complex structural features.

Elucidation of Conformational Preferences by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution. nih.govksu.edu.sachemicalbook.com For this compound, ¹H and ¹³C NMR spectra provide critical information about the electronic environment of each nucleus and, through spin-spin coupling, the dihedral angles between adjacent protons.

In the ¹H NMR spectrum, the protons of the adamantane (B196018) cage typically appear as a set of broad, overlapping multiplets in the upfield region, generally between 1.5 and 2.1 ppm. chemicalbook.comchemicalbook.com The rigidity of the adamantane structure leads to distinct chemical shifts for the bridgehead (CH) and methylene (B1212753) (CH₂) protons. The protons of the propan-1-amine side chain are expected to be more informative for conformational analysis. The methylene group adjacent to the adamantane cage (C1'-H₂) and the methine proton (C2'-H) will exhibit complex splitting patterns due to coupling with each other and with the protons of the methyl and amine groups.

The rotational freedom around the C(adamantyl)-C1', C1'-C2', and C2'-N bonds leads to a population of different conformers at room temperature. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, would be instrumental in determining the through-space proximity of protons in the preferred conformation. For instance, NOE correlations between the protons of the adamantane cage and the protons of the aminopropyl side chain could reveal whether the side chain folds back over the cage or extends away from it.

The ¹³C NMR spectrum of adamantane itself shows two distinct signals for the methine and methylene carbons. chemicalbook.com In this compound, the substitution at a bridgehead position will induce shifts in the signals of the adjacent carbons of the cage. The carbon signals of the propan-1-amine side chain will be sensitive to their local environment and conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Adamantane CH | 1.7 - 2.1 | ~38 | Bridgehead protons and carbons. |

| Adamantane CH₂ | 1.5 - 1.9 | ~28 | Methylene protons and carbons of the cage. |

| C1'-H₂ | Variable | Variable | Methylene protons adjacent to the adamantane. |

| C2'-H | Variable | Variable | Methine proton. |

| C3'-H₃ (Methyl) | Variable | Variable | Methyl group protons. |

| NH₂ | Broad, variable | - | Amine protons, position and splitting are solvent and concentration dependent. |

Note: The exact chemical shifts and coupling constants would require experimental determination and can be influenced by solvent and temperature.

Vibrational Analysis via Infrared and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and skeletal structure. ksu.edu.sayoutube.com For this compound, the spectra would be a composite of the vibrations of the adamantane cage and the aminopropyl side chain.

The adamantane cage has characteristic vibrational modes that have been extensively studied. wikipedia.org These include C-H stretching vibrations around 2850-2950 cm⁻¹, CH₂ scissoring at approximately 1450 cm⁻¹, and a series of complex skeletal vibrations below 1400 cm⁻¹. The high symmetry of the parent adamantane molecule (Td) results in many vibrations being Raman active but IR inactive, or vice versa. wikipedia.org Substitution with the aminopropyl group breaks this symmetry, potentially leading to the appearance of new bands in both IR and Raman spectra.

The aminopropyl side chain will introduce several characteristic vibrational modes. The N-H stretching vibrations of the primary amine group are expected to appear in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to the symmetric and asymmetric stretching modes. The N-H bending (scissoring) vibration usually occurs around 1600 cm⁻¹. C-N stretching vibrations are typically found in the 1000-1250 cm⁻¹ region. The presence of the flexible alkyl chain will also contribute to C-H stretching, bending, and rocking vibrations.

Conformational changes in the side chain can lead to subtle shifts in the frequencies and intensities of these vibrational bands. A detailed analysis, often aided by computational modeling, can help to correlate specific vibrational features with particular conformers.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR, Raman |

| C-H Stretch (adamantane & propyl) | 2850 - 2950 | IR, Raman |

| N-H Bend (scissoring) | 1590 - 1650 | IR |

| CH₂ Scissoring (adamantane) | ~1450 | IR, Raman |

| C-N Stretch | 1000 - 1250 | IR, Raman |

| Adamantane Skeletal Vibrations | < 1400 | IR, Raman |

X-ray Crystallographic Studies of this compound and its Salts

As of the latest available data, a crystal structure for this compound or its simple salts has not been reported in the crystallographic databases. However, analysis of related adamantane derivatives provides valuable insights into the likely solid-state conformation and intermolecular interactions. nih.gov

X-ray crystallography of adamantane-containing compounds often reveals a high degree of molecular packing efficiency due to the shape of the adamantane cage. In the solid state, the conformation of the flexible side chain would be locked, providing a definitive picture of the preferred torsional angles. It is anticipated that steric hindrance between the bulky adamantane group and the aminopropyl side chain would be a major determinant of the solid-state conformation.

Analysis of Intramolecular Interactions and Conformational Landscapes

The conformational landscape of this compound is primarily governed by a balance of steric repulsion and weaker intramolecular interactions. The bulky adamantyl group imposes significant steric constraints on the adjacent aminopropyl side chain, influencing the accessible rotational conformations.

Computational and Theoretical Investigations of 2 Adamantan 1 Yl Propan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and geometric structure of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-(Adamantan-1-yl)propan-1-amine, DFT calculations can determine its most stable three-dimensional shape. The adamantane (B196018) cage, a rigid and stress-free hydrocarbon framework, serves as a bulky, lipophilic anchor. wikipedia.org The propan-1-amine side chain, in contrast, possesses conformational flexibility.

DFT calculations optimize the molecular geometry by finding the lowest energy arrangement of the atoms. This provides precise data on bond lengths, bond angles, and dihedral angles. The adamantane structure itself has C-C bond lengths of approximately 1.54 Å, nearly identical to those in a diamond crystal. wikipedia.org The key geometric parameters involve the junction between the adamantane cage and the propane (B168953) side chain.

The electronic structure, including the distribution of electrons, can also be mapped. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. For adamantane derivatives, the cage typically forms the core of the HOMO, while the functional groups influence the LUMO. arxiv.org The amine group, being a strong electron donor, significantly impacts the electronic properties.

Table 1: Predicted Geometric and Electronic Parameters for this compound from DFT Calculations Note: These are representative values based on DFT studies of similar adamantane derivatives. Actual values may vary based on the level of theory and basis set used.

| Parameter | Value | Description |

|---|---|---|

| Bond Lengths | ||

| C(adamantane)-CH2 | ~1.55 Å | Length of the bond connecting the adamantane cage to the propane chain. |

| CH2-CH | ~1.54 Å | Length of the central bond in the propane chain. |

| CH-NH2 | ~1.47 Å | Length of the bond connecting the carbon to the amine group. |

| Bond Angles | ||

| C(adamantane)-CH2-CH | ~112° | Angle defining the orientation of the propane chain relative to the cage. |

| CH2-CH-NH2 | ~110° | Angle around the chiral center of the propane chain. |

| Electronic Properties | ||

| HOMO Energy | ~ -6.5 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | ~ 1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

From the electronic structure data derived from DFT, various reactivity descriptors can be calculated. These descriptors help predict how the molecule will behave in chemical reactions. Important descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Global Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2). A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Electronegativity (χ): The power of an atom to attract electrons to itself (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

These calculations can predict which sites on the molecule are most likely to be involved in nucleophilic or electrophilic attacks. The nitrogen atom of the amine group, with its lone pair of electrons, is a primary site for electrophilic attack and hydrogen bonding. Energetic calculations can also map the potential energy surface of the molecule, revealing the energy barriers between different conformations of the flexible propan-1-amine side chain. nih.gov

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. semanticscholar.org An MD simulation calculates the trajectory of every atom in the system by solving Newton's equations of motion.

For this compound, MD simulations can explore its conformational space by modeling the rotation around the single bonds of the propane side chain. This reveals the most populated conformations and the flexibility of the molecule.

Furthermore, MD simulations are invaluable for studying interactions with solvent molecules. By placing the molecule in a simulated box of water or other solvents, one can observe how the solvent molecules arrange themselves around the solute. researchgate.net The bulky, nonpolar adamantane cage is hydrophobic and will have minimal favorable interactions with polar solvents like water. solubilityofthings.com Conversely, the polar amine group is hydrophilic and capable of forming strong hydrogen bonds with water molecules. solubilityofthings.com These simulations can provide thermodynamic data related to solvation, such as the free energy of solvation, which is crucial for understanding the molecule's solubility and partitioning behavior between different environments (e.g., water and lipids). researchgate.netrsc.org

Molecular Docking Studies with Relevant Biological Macromolecules (e.g., receptors, enzymes, ion channels)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or enzyme) to form a stable complex. nih.gov This method is critical in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target. Adamantane derivatives are known to interact with various biological targets, including ion channels and enzymes. nih.gov

In a docking study, this compound would be placed in the binding site of a target protein whose three-dimensional structure is known. The docking algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site, scoring each based on a force field that estimates the binding energy.

The result is a profile of potential interactions between the ligand and the amino acid residues of the protein. Key interactions typically include:

Hydrophobic Interactions: The lipophilic adamantane cage readily fits into hydrophobic pockets of a protein, displacing water molecules and resulting in a favorable entropic contribution to binding. nih.gov

Hydrogen Bonds: The primary amine group (-NH2) can act as a hydrogen bond donor, forming specific, directional interactions with hydrogen bond acceptor atoms (like oxygen or nitrogen) on the protein's backbone or side chains (e.g., Asp, Glu, Ser).

Analysis of the top-scoring docked poses reveals the most likely binding mode of the molecule. This analysis focuses on the specific orientation of the ligand and the key amino acid residues it interacts with. For adamantane-based ligands, the bulky cage often acts as an anchor, positioning the functional side chain to make critical interactions with the target. nih.gov

"Hotspots" are specific residues or sub-pockets within the binding site that contribute disproportionately to the binding energy. Identifying these hotspots is crucial. For example, a docking simulation might show that the amine group of this compound forms a crucial hydrogen bond with an aspartic acid residue in an enzyme's active site. This interaction would be considered a hotspot, and the binding affinity would be highly sensitive to any modifications that disrupt this bond. Docking studies on similar adamantane derivatives have identified such critical interactions within targets like the sigma-2 receptor and urease. nih.govmdpi.com

Table 2: Representative Molecular Docking Profile for this compound with a Hypothetical Receptor Note: This table illustrates typical findings from a molecular docking study.

| Parameter | Finding | Implication |

|---|---|---|

| Binding Energy Score | -8.5 kcal/mol | Indicates a strong predicted binding affinity. |

| Binding Mode | Adamantane cage in a hydrophobic pocket; amine group oriented towards a polar region. | The ligand spans both hydrophobic and hydrophilic regions of the binding site. |

| Key Interactions | ||

| Hydrophobic Contacts | Adamantane cage with Leu, Val, Phe residues. | Strong anchoring of the ligand in a nonpolar pocket. |

| Hydrogen Bonds | Amine group with Asp side chain (2.8 Å). | Specific, high-energy interaction contributing to affinity and selectivity. |

| Identified Hotspots | Hydrophobic pocket accommodating the adamantane; the Asp residue forming a hydrogen bond. | These are the most critical regions for ligand binding and potential targets for drug design modification. |

Pharmacophore Modeling Based on this compound and its Analogs

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For this compound, known for its structural similarity to the antiviral drug rimantadine (B1662185), pharmacophore models have been developed primarily in the context of inhibiting the M2 proton channel of the influenza A virus.

The fundamental pharmacophore for M2 channel inhibition by adamantane amine derivatives consists of two key features:

A Hydrophobic Group: The bulky, rigid, and highly lipophilic adamantane cage serves as a crucial hydrophobic anchor. This group interacts with a hydrophobic pocket within the M2 channel pore, primarily engaging with hydrophobic amino acid residues.

A Positive Ionizable Group: The primary amine group, which is protonated at physiological pH, forms a positively charged feature. This group is critical for blocking the channel's proton translocation function. It interacts with key residues in the channel's selectivity filter, such as histidine and tryptophan.

Studies combining pharmacophore modeling with molecular docking propose that next-generation M2 inhibitors should maintain this combination of a lipophilic adamantane core and a polar group. mdpi.com For instance, a ligand-based pharmacophore model developed for high-affinity sigma-2 (σ2) receptor ligands, which also utilized an adamantane scaffold, highlighted a similar pattern of a hydrophobic region and a positive ionizable feature as essential for binding. This suggests the versatility of the adamantane-amine pharmacophore in targeting different biological systems.

The general pharmacophoric features derived from analogs of this compound are summarized in the table below.

| Feature ID | Pharmacophoric Feature | Role in Biological Activity |

| H1 | Hydrophobic (Adamantane Cage) | Occupies a hydrophobic pocket in the target protein, providing strong binding affinity and structural rigidity. |

| PI1 | Positive Ionizable (Amine) | Forms critical electrostatic interactions or hydrogen bonds; essential for blocking ion channel function. |

These models serve as powerful tools in virtual screening campaigns to identify novel compounds with similar activity profiles from large chemical databases.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical step in early-stage drug development, helping to identify candidates with favorable pharmacokinetic properties and reducing the likelihood of late-stage failures. For this compound, ADME properties can be predicted using computational models based on its structure. As a close analog of rimantadine, its predicted properties are expected to be similar.

Key ADME parameters are often evaluated against established criteria for oral bioavailability, such as Lipinski's Rule of Five. These rules suggest that a compound is more likely to be orally bioavailable if it has:

A molecular weight (MW) of ≤ 500 Daltons

A logarithm of the octanol-water partition coefficient (logP) of ≤ 5

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

The predicted ADME properties for this compound indicate a high likelihood of good absorption and membrane permeability. The adamantane group significantly increases lipophilicity, which generally enhances a molecule's ability to cross biological membranes, including the blood-brain barrier. biotechnologia-journal.org Various computational tools and web servers are available for these predictions. biotechnologia-journal.orgscientificarchives.com

Below is a table of predicted ADME properties for this compound.

| Property | Predicted Value | Significance |

| Molecular Weight ( g/mol ) | 193.33 | Well within the limit for good oral bioavailability (<500). |

| logP (Octanol/Water) | ~3.0 - 3.5 | Indicates high lipophilicity, favoring membrane permeability. |

| Hydrogen Bond Donors | 1 (from -NH2) | Meets the criterion for good oral bioavailability (≤5). |

| Hydrogen Bond Acceptors | 1 (from N atom) | Meets the criterion for good oral bioavailability (≤10). |

| Polar Surface Area (PSA) | ~26.0 Ų | Low PSA suggests good cell membrane permeability. |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | High | The lipophilic nature suggests it can cross the BBB. |

These in silico predictions suggest that this compound possesses a favorable ADME profile for a potential therapeutic agent, particularly for central nervous system or systemic applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For analogs of this compound, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been particularly insightful. nih.gov

In a notable study, a 3D-QSAR model was developed for a series of 38 aminoadamantane analogs with antiviral activity against the influenza A virus. nih.gov The goal was to understand the structural requirements for inhibiting the M2 ion channel. The experimental activities of the compounds, expressed as percent inhibition, were used to build and validate the model. nih.gov

The CoMFA model generated contour maps that visualize the regions where modifications to the molecular structure would likely enhance or diminish biological activity:

Steric Fields: The model revealed large green-colored regions around the adamantane scaffold, indicating that bulkier, sterically favorable groups in these areas would increase antiviral activity. Conversely, yellow regions indicated areas where bulky substituents would be detrimental.

Electrostatic Fields: Blue-colored contours highlighted regions where electropositive groups would be beneficial for activity, while red contours pointed to areas where electronegative groups would be preferred.

The statistical quality of the QSAR models is crucial for their predictive power. Key statistical parameters from a representative CoMFA study on aminoadamantane analogs are presented below.

| Parameter | Description | Value |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | > 0.5 (Typical for a good model) |

| r² (Non-cross-validated r²) | A measure of how well the model fits the training set data. | > 0.9 (Typical for a good model) |

| pred_r² (External validation r²) | A measure of the model's ability to predict the activity of an external test set. | > 0.6 (Typical for a good model) |

| F-statistic | A measure of the statistical significance of the model. | High value indicates significance. |

| Standard Error of Estimate (SEE) | A measure of the deviation of predicted values from experimental values. | Low value indicates better accuracy. |

These QSAR studies provide a robust framework for the rational design of new this compound analogs. nih.govturkjps.org By strategically adding or modifying substituents according to the insights from the CoMFA contour maps, it is possible to design new compounds with potentially enhanced antiviral potency. mdpi.comnih.gov

Preclinical Biological Activity Research for 2 Adamantan 1 Yl Propan 1 Amine

In Vitro Pharmacological Profiling against Molecular Targets (non-human, non-clinical)

In vitro studies are crucial for elucidating the direct interactions of a compound with specific molecular targets such as receptors, enzymes, and ion channels, providing a foundational understanding of its pharmacological potential.

Receptor Binding Affinity Studies (e.g., sigma receptors, cannabinoid receptors, NMDA receptors)

While various adamantane (B196018) derivatives have been synthesized and evaluated for their affinity towards a range of receptors, specific in vitro binding data for 2-(Adamantan-1-yl)propan-1-amine at sigma, cannabinoid, or NMDA receptors is not extensively reported in the peer-reviewed scientific literature. Research in these areas typically involves more complex adamantane-containing structures. For instance, adamantyl-indole derivatives have been investigated as cannabinoid receptor agonists, and other derivatives have been explored as NMDA receptor antagonists, but direct binding affinity values for this compound are not available.

Enzyme Inhibition Assays (e.g., urease, HDAC, AChE, 11β-HSD1, DPP4)

The adamantane moiety is present in inhibitors of numerous enzymes. For example, adamantane derivatives have been designed as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and Dipeptidyl peptidase-4 (DPP4) for potential metabolic disorder treatments. nih.govacs.org Similarly, certain adamantyl-based esters have shown inhibitory activity against cholinesterases (AChE). acs.org However, specific enzyme inhibition assay data for this compound against common targets like urease, HDAC, AChE, 11β-HSD1, or DPP4 is not documented in the available scientific literature.

Ion Channel Modulation Studies (e.g., viral M2 proton channel, voltage-gated calcium channels)

The most well-documented activity for simple adamantane amines is the inhibition of the influenza A virus M2 proton channel. nih.gov This channel is a homotetrameric protein essential for viral replication, and its blockage by drugs like amantadine (B194251) (adamantan-1-amine) and rimantadine (B1662185) (1-(adamantan-1-yl)ethan-1-amine) prevents the virus from uncoating and releasing its genetic material into the host cell. nih.gov

A 2023 study published in ChemMedChem investigated the anti-influenza potencies of 57 different adamantyl amines and their analogs against the wild-type (WT) M2 proton channel and various amantadine-resistant mutant channels. nih.gov While this compound was not explicitly listed among the 57 compounds, a structurally related isomer, 2-propyl-2-adamantanamine (compound 38) , was evaluated. This compound, where the propyl group and the amine are attached to the same carbon of the adamantane cage, demonstrated inhibitory activity. researchgate.net This suggests that adamantane amines with a propyl group can interact with and inhibit the M2 channel.

The general mechanism for adamantane amine inhibition involves the bulky, lipophilic adamantane cage binding within the hydrophobic pore of the M2 channel tetramer, physically occluding it. researchgate.net The protonated amine group is crucial for this interaction, pointing towards the C-terminus of the channel and perturbing the function of key histidine residues (His37) that act as the pH sensor for proton transport. researchgate.netbiorxiv.org

Table 1: Antiviral Activity of a Structural Isomer against Influenza A M2 Channel Note: Data is for a structural isomer, not the subject compound. This is provided for contextual understanding of related structures.

| Compound | Virus Strain & M2 Target | Assay Type | Result (EC50) |

|---|---|---|---|

| 2-propyl-2-adamantanamine | Influenza A/WSN/33 | Plaque Reduction | > 5 µM |

Cell-Based Assays for Biological Response (non-human, non-clinical)

Cell-based assays provide insights into a compound's effects on whole biological systems, such as microbial cells or cancer cell lines, bridging the gap between molecular target interactions and physiological outcomes.

Antimicrobial Activity Evaluation (bacterial and fungal strains)

The adamantane scaffold has been incorporated into a multitude of compounds designed to have antimicrobial properties. Studies have shown that adamantane-containing thiosemicarbazides, isothioureas, and thiazolidinones exhibit activity against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. researchgate.netnih.gov The lipophilicity of the adamantane group is thought to facilitate the compound's penetration through microbial cell membranes. nih.gov Despite this broad interest in adamantane-based antimicrobials, specific data from cell-based assays evaluating the direct antibacterial or antifungal activity of this compound is not available in the current body of scientific literature.

Antiproliferative Activity in Select Cell Lines (non-human cancer cell lines)

Adamantane's unique structure has been exploited in the design of anticancer agents. Its incorporation into various molecular frameworks, such as those of tyrosine kinase inhibitors (e.g., Adaphostin) or retinoids, has led to compounds with significant antiproliferative activity against various cancer cell lines. chem960.com However, there are no specific published studies detailing the evaluation of this compound for antiproliferative or cytotoxic effects in non-human cancer cell lines.

Investigations into Neuroinflammatory Pathways in Cellular Models

There is currently no published research investigating the effects of This compound on neuroinflammatory pathways in cellular models. Searches of scientific databases yielded no studies examining the compound's impact on inflammatory markers, signaling cascades, or glial cell activation in in vitro settings.

In Vivo Preclinical Efficacy Models (non-human, non-clinical)

Consistent with the lack of in vitro data, there is no available information regarding the in vivo preclinical efficacy of This compound .

Evaluation of Efficacy in Relevant Animal Models (e.g., neuroprotection models, infectious disease models, diabetes models)

No studies have been published that evaluate the efficacy of This compound in any relevant animal models of disease. This includes, but is not limited to, models of neurodegeneration, infectious diseases, or metabolic disorders such as diabetes.

Assessment of Compound Distribution and Target Engagement in Animal Tissues (excluding human data)

There is no available data on the pharmacokinetic properties of This compound in animal models. Specifically, no research has been found that details the absorption, distribution, metabolism, or excretion (ADME) of the compound in animal tissues. Furthermore, there are no reports on target engagement studies that would indicate whether the compound interacts with specific biological targets in vivo.

Mechanistic Insights from Animal Studies (excluding safety/adverse effects)

Given the absence of in vivo efficacy and distribution studies, there are consequently no mechanistic insights available from animal studies for This compound . The mechanism of action of this compound in a biological system remains uninvestigated and unknown.

Structure Activity Relationship Sar Studies of 2 Adamantan 1 Yl Propan 1 Amine Derivatives

Impact of Adamantane (B196018) Core Modifications on Biological Activity

The adamantane moiety is a cornerstone of the pharmacological profile of these derivatives, primarily due to its bulky, rigid, and lipophilic character. nih.govnih.gov Often described as a "lipophilic bullet," the adamantane group enhances the molecule's ability to cross biological membranes and can anchor the ligand within the hydrophobic pockets of target receptors. nih.gov

Modifications to this core structure can significantly modulate biological activity. For instance, introducing substituents onto the adamantane cage can alter both the steric and electronic properties of the entire molecule. Studies on related adamantane derivatives have shown that such modifications are a viable strategy for optimizing activity. In one study, the introduction of a hydroxyl group to create a 3-hydroxyadamantane analogue resulted in compounds with improved water solubility while retaining high biological activity against certain therapeutic targets. nih.gov This suggests that strategic hydroxylation of the 2-(Adamantan-1-yl)propan-1-amine core could enhance pharmacokinetic properties without compromising efficacy.

Furthermore, the substitution of hydrogen atoms on the adamantane cage with halogens has been shown to be effective. Research on 1-adamantanemethanamines demonstrated that 2-bromo and 2-chloro derivatives were twice as active as the parent compound, amantadine (B194251), in a model of anti-Parkinson's activity. nih.gov This highlights that even subtle electronic changes to the adamantane core can have a profound impact on the molecule's interaction with its biological target.

The position of attachment of the side chain to the adamantane core is also a critical determinant of activity. The compound of interest features attachment at the tertiary C-1 position. Most reactions on the adamantane scaffold occur at these tertiary carbon sites (bridgehead positions). wikipedia.org This inherent reactivity makes the C-1 position a common point for substitution in medicinal chemistry.

Role of the Propan-1-amine Chain Length and Branching on Target Interaction

The aminopropane side chain serves as a crucial linker, and its length, branching, and flexibility are pivotal for optimal interaction with biological targets. The specific structure of the this compound features a three-carbon chain with a methyl group at the alpha-position relative to the amine (an α-methyl group), which introduces a chiral center.

The presence of this α-methyl group, as seen in the related compound rimantadine (B1662185) (α-methyl-1-adamantanemethylamine), can significantly influence antiviral activity. pharmacy180.com In a study focused on antiparkinsonian agents, (+/-)-1-(adamantan-2-yl)-2-propanamine, which has the same propan-2-amine side chain as the title compound, was synthesized and showed notable activity. nih.gov This underscores the importance of this specific branched chain configuration.

While systematic studies varying the chain length for this compound are not extensively documented, research on other classes of receptor ligands provides valuable principles. For example, in cannabimimetic indoles, an N-1 alkyl side chain of at least three carbons is required for high-affinity binding, with optimal binding occurring with a five-carbon chain. nih.gov Extending the chain further to a heptyl group leads to a dramatic decrease in binding affinity. nih.gov This suggests that an optimal linker length exists to correctly position the key pharmacophoric elements—the adamantane core and the amino group—within the receptor's binding site. A linker that is too short may prevent proper binding, while one that is too long could introduce unfavorable steric interactions or excessive conformational flexibility.

The branching of the chain, such as the methyl group in the propan-1-amine structure, provides a degree of rigidity and can influence how the molecule fits into a binding pocket, potentially increasing selectivity for a specific receptor subtype.

Influence of Substituents on the Nitrogen Atom on Receptor Binding and Functional Activity

The degree of substitution on this nitrogen atom can drastically alter pharmacological activity. A direct comparison was made in a study of antiparkinsonian agents between (+/-)-1-(adamantan-2-yl)-2-propanamine (a primary amine) and its N,N-dimethyl derivative (a tertiary amine). nih.gov The study reported antiparkinsonian activity for both compounds, indicating that methylation of the amine is tolerated.

General SAR findings for other adamantane amines provide further context. For amantadine, N-alkyl and N,N-dialkyl derivatives often exhibit antiviral activity similar to the parent primary amine. pharmacy180.com However, this is not a universal rule, and the effect is target-dependent. In contrast, N-acylation of adamantane amines generally leads to a decrease in antiviral activity, suggesting that reducing the basicity of the nitrogen or introducing a bulky acyl group is detrimental for that specific biological function. pharmacy180.com

The table below summarizes the biological activity of selected adamantane-2-propanamine derivatives, illustrating the effect of N-substitution.

| Compound Name | Nitrogen Substituents | Biological Activity |

| (+/-)-1-(Adamantan-2-yl)-2-propanamine nih.gov | H, H (Primary amine) | Showed antiparkinson activity in mice. nih.gov |

| N,N-dimethyl-1-(adamantan-2-yl)-2-propanamine nih.gov | CH₃, CH₃ (Tertiary amine) | Showed antiparkinson activity in mice. nih.gov |

Correlation between Physicochemical Properties and Biological Responses

The biological activity of this compound derivatives is intrinsically linked to their physicochemical properties, such as lipophilicity, solubility, pKa, and molecular size. The adamantane cage is the primary contributor to the molecule's high lipophilicity, which is crucial for its ability to permeate the blood-brain barrier and interact with hydrophobic regions of target proteins. nih.govnih.gov

The basicity of the nitrogen atom, determined by its pKa, is another critical factor. The protonated form of the amine at physiological pH is often essential for forming ionic bonds or key hydrogen bonds with acidic residues (e.g., aspartate or glutamate) in a receptor binding site. Modifying the substituents on the nitrogen atom will alter its pKa, thereby affecting the proportion of the compound that is ionized and its binding affinity.

Development of SAR Models to Guide Further Analog Design

To rationalize the complex relationships between chemical structure and biological activity, quantitative structure-activity relationship (QSAR) models are invaluable tools. For adamantane derivatives, QSAR models can help predict the activity of novel analogs, thereby guiding synthetic efforts toward more potent and selective compounds.

The development of a QSAR model for this compound derivatives would involve several steps. First, a dataset of synthesized analogs with their measured biological activities would be compiled. Next, a variety of molecular descriptors for each analog would be calculated, including:

Hydrophobicity descriptors: Such as the logarithm of the partition coefficient (logP).

Electronic descriptors: Such as partial atomic charges, dipole moment, and energies of frontier orbitals (HOMO/LUMO).

Steric/Topological descriptors: Such as molecular weight, molecular volume, surface area, and shape indices.

Statistical methods, such as multiple linear regression or more advanced machine learning algorithms like artificial neural networks (ANN), would then be used to build a mathematical model that correlates these descriptors with biological activity. nih.gov For instance, a QSAR study on nicotinic acetylcholine (B1216132) receptor antagonists found that the length of the N-alkyl chain was a major contributing descriptor (44%) to the model, followed by the partition coefficient (20%) and molecular surface area (13%).

Such a model for this compound analogs could reveal the optimal values for lipophilicity, the ideal size of substituents on the nitrogen atom, and the electronic properties of the adamantane core that favor high activity. These predictive models reduce the need for exhaustive synthesis and screening, making the drug discovery process more efficient and targeted.

Mechanistic Investigations of 2 Adamantan 1 Yl Propan 1 Amine at the Molecular Level

Elucidation of Specific Receptor-Ligand Interactions

While specific receptor binding studies for 2-(Adamantan-1-yl)propan-1-amine are not extensively documented in publicly available research, the broader class of adamantane (B196018) amines has been shown to interact with several key receptor types. The bulky and highly lipophilic adamantane cage is known to facilitate entry into binding pockets of receptors, while the amine group can participate in crucial hydrogen bonding and electrostatic interactions. rsc.org

Research on analogous compounds suggests potential interactions with ionotropic glutamate (B1630785) receptors and transient receptor potential (TRP) channels. For instance, adamantane derivatives have been developed as antagonists for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. nih.gov Memantine, a well-known adamantane derivative, acts as a non-competitive antagonist of the NMDA receptor. nih.gov Furthermore, adamantane-based ligands have been designed to modulate the activity of the thermosensory TRPM8 channel, which is involved in the sensation of cold. nih.gov

The structural similarity of this compound to these compounds suggests it may also exhibit affinity for such receptors. The propan-1-amine side chain could influence the binding orientation and affinity within the receptor's binding site.

Table 1: Potential Receptor Interactions of Adamantane Analogs

| Adamantane Analog | Receptor Target | Type of Interaction | Reference |

| Memantine | NMDA Receptor | Non-competitive antagonist | nih.gov |

| Amantadine (B194251) | NMDA Receptor | Antagonist | nih.gov |

| Adamantane-based ligands | TRPM8 Channel | Modulator (agonist/antagonist) | nih.gov |

| Adamantane amine derivatives | Voltage-gated calcium channels | Inhibitor | rsc.org |

This table is based on data from structural analogs and suggests potential, but not confirmed, interactions for this compound.

Biochemical Pathway Analysis Related to Observed Activities

The interaction of adamantane derivatives with various molecular targets implies their ability to modulate specific biochemical pathways. While direct studies on this compound are limited, research on related compounds provides insights into potential pathway involvement.

One significant pathway influenced by adamantane-containing molecules is the Toll-like receptor (TLR) signaling pathway . Specifically, adamantane-linked isothiourea derivatives have been shown to inhibit the TLR4-MyD88-NF-κB signaling cascade. nih.gov This pathway is integral to the innate immune response and is implicated in inflammatory processes and the progression of certain cancers. nih.gov Inhibition of this pathway by an adamantane derivative suggests a potential anti-inflammatory or immunomodulatory role.

Furthermore, adamantane moieties have been incorporated into inhibitors of cyclin-dependent kinases (CDKs) . mdpi.com CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. By improving the physicochemical properties of purine-based CDK inhibitors, the adamantane group can enhance their therapeutic potential. mdpi.com This suggests a possible, though indirect, influence on cell cycle regulation pathways.

Characterization of Molecular Mechanisms of Action (e.g., ion channel blocking, enzyme inhibition cascades)

A primary molecular mechanism of action for many aminoadamantane compounds is the blocking of ion channels . researchgate.net The most well-documented example is amantadine, a close structural analog, which functions by blocking the M2 proton channel of the influenza A virus, thereby inhibiting viral replication. wikipedia.orgnih.govmdpi.com

Studies have revealed the existence of two distinct binding sites for adamantane drugs on the M2 ion channel: a high-affinity site within the channel pore and a lower-affinity site on the lipid-facing surface of the channel. nih.gov This dual-site interaction provides a comprehensive model for its inhibitory action.

In addition to viral ion channels, adamantane amine derivatives have been identified as dual inhibitors of NMDA receptor channels and voltage-gated calcium channels (VGCCs) . rsc.org Overactivation of these channels can lead to excitotoxicity and neuronal cell death, implicating these compounds in potential neuroprotective mechanisms. rsc.org

Enzyme inhibition is another key mechanism. As mentioned, adamantane derivatives have been designed to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme involved in the conversion of cortisone (B1669442) to active cortisol. nih.gov This suggests a potential role in modulating glucocorticoid metabolism.

Table 2: Investigated Molecular Mechanisms for Adamantane Analogs

| Mechanism | Target | Adamantane Analog Example | Consequence | Reference |

| Ion Channel Blocking | Influenza A M2 Proton Channel | Amantadine | Inhibition of viral replication | wikipedia.orgnih.gov |

| Ion Channel Blocking | NMDA Receptor Channel | Adamantane amine derivatives | Inhibition of excitotoxicity | rsc.org |

| Ion Channel Blocking | Voltage-gated Calcium Channels | Adamantane amine derivatives | Inhibition of excessive calcium influx | rsc.org |

| Enzyme Inhibition | 11β-HSD1 | 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives | Modulation of glucocorticoid levels | nih.gov |

This table illustrates mechanisms identified for close structural analogs, suggesting plausible but unconfirmed mechanisms for this compound.

Influence on Cellular Processes and Signaling Pathways (in non-human systems)

The molecular interactions of adamantane derivatives translate into observable effects on various cellular processes and signaling pathways in non-human experimental systems.

In vitro studies on primary nociceptor cultures have shown that adamantane-based ligands can modulate the activity of the TRPM8 channel , leading to a reduction in neuronal firing. nih.gov This demonstrates a direct influence on cellular excitability in the peripheral nervous system.

In the context of cancer biology, adamantane-linked isothiourea derivatives have been shown to suppress the growth of experimental hepatocellular carcinoma. nih.gov This anti-tumor effect is attributed to the inhibition of the TLR4-MyD88-NF-κB signaling pathway , which in turn reduces inflammation, fibrosis, and tumorigenesis in liver tissues of a rat model. nih.gov

Furthermore, the development of adamantane-substituted purines as CDK inhibitors points to an influence on cell cycle progression and proliferation. mdpi.com Docking studies have shown that the adamantane scaffold can fit within the binding pocket of these kinases, contributing to the stabilization of the inhibitor-enzyme complex. mdpi.com

The ability of adamantane derivatives to modulate ion channels, such as NMDA receptors and VGCCs, has a profound impact on calcium homeostasis and signaling in neuronal cells. rsc.org By preventing excessive calcium influx, these compounds can mitigate downstream signaling cascades that lead to cell death.

Potential Research Applications and Future Directions

2-(Adamantan-1-yl)propan-1-amine as a Chemical Biology Tool or Probe

The adamantane (B196018) moiety is a valuable component in the design of chemical biology tools and probes due to its ability to interact with biological targets and penetrate lipid membranes. The rigid and stable structure of the adamantane cage in this compound allows for specific and effective interactions with biomolecules. The amine group provides a site for hydrogen bonding and electrostatic interactions, which can modulate the activity and function of proteins and enzymes.

Natural products and their derivatives are often used as chemical probes to investigate biological phenomena and map biochemical pathways. nih.gov The structural and functional diversity of such compounds enables them to target a wide array of biological macromolecules with high selectivity. nih.gov In this context, this compound can serve as a foundational structure for the development of selective probes. For instance, derivatization of the amine group could allow for the attachment of reporter molecules, such as fluorophores or biotin (B1667282) tags, to facilitate the study of its interactions and localization within cellular systems.

Development of Conjugates for Targeted Delivery in Research Models (e.g., BBB penetration)

A significant area of research for adamantane derivatives is their use as drug carriers to enhance the delivery of therapeutic agents to specific targets, such as the central nervous system (CNS). The blood-brain barrier (BBB) presents a major obstacle to the delivery of many potentially effective drugs to the brain. The lipophilic nature of the adamantane cage can improve the ability of a molecule to cross this barrier. nih.govnih.gov

Studies have shown that conjugating drugs with a 1-adamantane moiety can significantly increase their penetration of the BBB. For example, prodrugs of azidothymidine (AZT) conjugated with a 1-adamantane group via an ester bond demonstrated much higher concentrations in brain tissue compared to AZT alone in in-vivo rat studies. nih.gov This suggests that this compound could be a valuable component in creating conjugates for delivering research compounds or potential therapeutic agents to the brain. The amine functionality provides a convenient point of attachment for various molecules of interest.

Research on the transport of amantadine (B194251) and rimantadine (B1662185), which are structurally related to this compound, has indicated that their transport across the BBB is mediated by a saturable transport system. nih.gov This carrier-mediated transport of the ionized form of the molecule appears to be a critical factor in their ability to penetrate the BBB. nih.gov Further investigation has suggested the involvement of a proton-coupled organic cation antiporter in the influx of amantadine across the BBB. bohrium.com These findings provide a basis for designing this compound conjugates that can leverage these transport systems for efficient brain delivery in research models.

Rational Design of Novel Adamantane-Based Amine Derivatives with Enhanced Research Utility

The principles of rational drug design can be applied to create novel derivatives of this compound with enhanced utility for research purposes. By systematically modifying the structure of the parent compound, it is possible to optimize its properties for specific applications. For example, the synthesis of various amines derived from 2-adamantanone (B1666556) has been explored, with some of these compounds showing activity in animal models. nih.gov

The synthesis of conformationally flexible structural analogs of related adamantane compounds has also been undertaken to study their properties. nih.gov The adamantane cage itself can be functionalized, or the propane-amine side chain can be altered to influence factors such as solubility, target affinity, and metabolic stability. For instance, the introduction of different substituents on the adamantane nucleus or the amine group could lead to derivatives with tailored biological activities.

Computational studies and X-ray crystallography can provide valuable insights into the structure-activity relationships of these derivatives, guiding the design of new compounds. For example, studies on adamantane-linked hydrazine-1-carbothioamide derivatives have utilized these techniques to understand the influence of different substituents on molecular conformation and intermolecular interactions. mdpi.com

Exploration of Hybrid Scaffolds Incorporating the this compound Motif

Molecular hybridization is a strategy that combines two or more pharmacophores to create a new molecule with potentially enhanced or synergistic activities. mdpi.com The this compound motif can be incorporated into hybrid scaffolds to develop novel research tools. The adamantane group can act as a lipophilic anchor or a group that imparts specific binding properties, while the other part of the hybrid molecule can be chosen for its own biological activity or to target a specific cellular component.

For example, hybrid molecules containing a naphthoquinone scaffold, known for its involvement in redox processes, have been designed as potential antineoplastic agents. mdpi.com Similarly, the this compound moiety could be combined with other biologically active fragments to create multifunctional probes or compounds for preclinical investigation. The synthesis of such hybrids would involve linking the two components through a suitable linker, often attached to the amine group of the adamantane derivative.

Multitargeting Approaches and Polypharmacology in Preclinical Studies

The concept of polypharmacology, where a single compound is designed to interact with multiple targets, is gaining traction in drug discovery and chemical biology research. Adamantane derivatives have been investigated for their activity against a range of biological targets. The development of this compound-based compounds that can modulate multiple pathways simultaneously is a promising area for preclinical research.

For instance, by rationally designing derivatives that can interact with different receptors or enzymes, it may be possible to create tools for studying complex biological networks. Preclinical evaluation of such compounds would involve assessing their activity against a panel of targets and in various cellular and animal models to understand their multitargeting profile. nih.gov

Advanced Analytical Method Development for this compound in Complex Biological Matrices (e.g., animal tissue analysis)

To support preclinical research involving this compound and its derivatives, robust and sensitive analytical methods are required for their quantification in complex biological matrices such as plasma, and animal tissues. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and selectivity. mdpi.comnih.gov

The development of an LC-MS/MS method would typically involve optimizing the chromatographic separation and the mass spectrometric detection parameters for the specific analyte. Sample preparation is also a critical step to remove interfering substances from the biological matrix. mdpi.com Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction can be employed. mdpi.com

The validation of the analytical method is essential to ensure its reliability and would include assessing parameters such as linearity, accuracy, precision, and recovery. researchgate.net Such validated methods are crucial for pharmacokinetic studies in animal models, enabling the determination of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives.

| Parameter | Technique/Method | Application | Reference |

| Quantification in Biological Samples | LC-MS/MS | Determination of biogenic amines in various matrices like wine and beer. | nih.gov |

| Sample Pretreatment | Solid-Phase Extraction (SPE) | Extraction of analytes from complex matrices. | mdpi.com |

| Method Validation | Linearity, Accuracy, Precision, Recovery | Ensuring the reliability of the analytical method for forensic and research purposes. | researchgate.net |

Conclusion

Summary of Current Research Status of 2-(Adamantan-1-yl)propan-1-amine

Research on this compound and its close isomers is primarily in the exploratory and preclinical stages. The synthesis of this compound and related structures has been described in the scientific literature, often as part of a broader effort to create libraries of adamantane-containing molecules for biological screening. nih.govresearchgate.net For instance, the synthesis of the related isomer, (+/-)-1-(adamantan-2-yl)-2-propanamine, from 2-adamantanone (B1666556) has been successfully documented. nih.gov The primary focus has been on developing efficient synthetic routes and characterizing the physicochemical properties of these molecules. researchgate.net

The current research landscape positions this compound as a promising, yet underexplored, chemical entity. Its presence in the catalogs of chemical suppliers indicates its availability for research purposes, but dedicated studies on its specific biological activities are limited. sigmaaldrich.comsigmaaldrich.com The bulk of the research on analogous compounds revolves around their potential applications in medicinal chemistry, leveraging the lipophilic and rigid nature of the adamantane (B196018) cage to modulate the activity of various pharmacophores. nih.govnih.gov

Key Findings and Their Implications for Future Academic Research

The principal finding regarding adamantane amines, including structures like this compound, is their potential to serve as versatile scaffolds in drug discovery. The adamantane group is a well-established "lipophilic bullet," capable of enhancing a drug's ability to cross biological membranes and improving its pharmacokinetic profile. nih.gov

Key findings and their implications are summarized below:

Successful Synthesis and Characterization: The ability to synthesize and characterize various isomers of adamantyl-propanamine, such as 1-(adamantan-2-yl)-2-propanamine, establishes a foundational platform for further research. nih.govresearchgate.net This implies that systematic modifications of the propanamine side chain and the adamantane core are feasible, allowing for the exploration of structure-activity relationships (SAR).

Demonstrated Biological Activity in Analogues: Research on closely related adamantane amines has shown promising biological activity. For example, some derivatives have exhibited antiparkinsonian activity in animal models. nih.gov Others have been investigated for neuroprotective effects through the modulation of NMDA receptors and calcium channels. researchgate.net These findings strongly suggest that this compound should be screened for a wide range of biological targets, particularly those related to the central nervous system.

Potential as a Pharmacological Scaffold: The adamantane moiety has been successfully incorporated into drugs targeting a variety of diseases, from viral infections to cancer. nih.govnih.gov This historical success implies that this compound could be a valuable building block for developing new therapeutic agents. Its primary amine group offers a convenient point for chemical modification, allowing it to be conjugated with other pharmacologically active molecules. nih.gov

The following interactive table outlines the key findings from research on related adamantane amine derivatives and the implications for future studies on this compound.

| Key Finding | Description | Implication for Future Research | Reference |

| Synthetic Feasibility | Efficient synthetic routes for adamantane amine derivatives have been established. | Enables the generation of a diverse library of this compound derivatives for systematic screening. | nih.govresearchgate.net |

| Antiparkinsonian Activity | The isomer (+/-)-1-(adamantan-2-yl)-2-propanamine showed antiparkinsonian effects in mice. | Warrants investigation of this compound for similar neuroprotective and anti-tremor properties. | nih.gov |

| Neuroprotective Potential | Heterocyclic adamantane amine derivatives act as multifunctional neuroprotective agents. | Suggests screening of this compound against targets involved in neurodegenerative diseases. | researchgate.net |

| Anticancer Applications | Adamantane-containing compounds have been synthesized and shown to induce apoptosis in cancer cell lines. | Indicates the potential utility of this compound as a scaffold for developing new anticancer agents. | nih.gov |

| Enhanced Bioavailability | The lipophilic adamantane core is known to improve the bioavailability of drugs. | The pharmacokinetic profile of this compound and its derivatives should be a key area of investigation. | nih.gov |

Identification of Knowledge Gaps and Untapped Research Potential

Despite the promising implications, significant knowledge gaps exist in the current understanding of this compound. These gaps represent untapped potential for future research endeavors.

Lack of Specific Biological Data: There is a notable absence of published data on the specific biological targets and pharmacological effects of this compound itself. High-throughput screening against a broad panel of receptors, enzymes, and ion channels is a critical next step.

Undefined Structure-Activity Relationship (SAR): The SAR for this specific chemical scaffold remains to be elucidated. Systematic modifications, such as N-alkylation, acylation of the amine group, or substitution on the adamantane cage, would provide valuable insights into how structural changes affect biological activity.

Mechanism of Action: For any observed biological effects, the underlying mechanism of action is unknown. Future research should aim to identify the specific molecular interactions responsible for its activity using techniques like molecular modeling, binding assays, and cellular studies.

Stereochemistry and Biological Activity: The influence of stereochemistry on the biological activity of this compound has not been explored. The synthesis and comparative evaluation of its enantiomers are necessary, as stereoisomers of a drug can have significantly different pharmacological and toxicological profiles.

Potential in Materials Science: While the focus has been on medicinal chemistry, the rigid, cage-like structure of the adamantane unit suggests potential applications in materials science. mdpi.com For example, it could be incorporated into polymers or used as a building block for supramolecular assemblies. This avenue of research remains largely unexplored.

Q & A

Q. What are the established synthetic routes for 2-(Adamantan-1-yl)propan-1-amine?

The synthesis typically involves:

- Bromination of adamantane to produce 1-bromoadamantane.

- Grignard reaction with magnesium in anhydrous ether to form the Grignard reagent.

- Addition to a chiral aldehyde (e.g., (R)-2-bromo-1-phenylpropan-1-one) to introduce stereochemistry.

- Reduction using LiAlH₄ or catalytic hydrogenation (Pd/C) to yield the amine. Variations include starting from 2-adamantanone (via reductive amination) to optimize yield .

Q. How does the adamantyl group influence the compound's physicochemical properties?

The adamantyl group confers:

- Lipophilicity , enhancing membrane permeability for biological studies (e.g., blood-brain barrier penetration).

- Steric bulk , affecting reaction kinetics in catalytic processes (e.g., asymmetric synthesis).

- Thermal stability , enabling high-temperature reactions without decomposition. These properties are critical for designing drug delivery systems or catalysts .

Q. What analytical methods are recommended for purity assessment?

Use:

- Chiral HPLC with a polysaccharide-based column to resolve enantiomers.

- ¹H/¹³C NMR to confirm structural integrity (e.g., adamantyl proton signals at δ ~1.6–2.1 ppm).

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Chiral auxiliaries : Use (R)- or (S)-configured aldehydes to control stereochemistry during the Grignard addition step.

- Kinetic resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts (e.g., SadPhos ligands) to enrich the desired enantiomer.

- Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) for selective crystallization .

Q. What challenges arise in X-ray crystallographic refinement of adamantyl derivatives?

- Disorder in the adamantyl group : Use SHELXL's ISOR and DELU restraints to model thermal motion.

- Twinned crystals : Apply the TWIN command in SHELXL to refine data from non-merohedral twins.

- High rigidity : Leverage the adamantyl group's symmetry to constrain bond lengths/angles during refinement .

Q. How to resolve contradictions in reported biological activity data?

- Purity verification : Re-analyze batches with chiral HPLC to rule out enantiomeric impurities.

- Receptor binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify binding affinity under standardized conditions.

- Metabolic stability tests : Compare half-lives in liver microsomes to identify degradation pathways causing variability .

Q. What computational approaches model interactions between this compound and biological targets?

- Molecular docking (AutoDock/Vina) : Screen against protein databases (e.g., PDB) to predict binding modes.

- MD simulations (GROMACS) : Simulate lipid bilayer penetration to assess membrane permeability.

- QM/MM calculations : Study electronic effects of the adamantyl group on reaction mechanisms .

Q. How to mitigate degradation during long-term storage?

- Storage conditions : Keep under inert gas (N₂/Ar) at −20°C in amber vials to prevent oxidation.

- Stabilizers : Add antioxidants (e.g., BHT) or desiccants (e.g., molecular sieves) to hygroscopic derivatives.

- Periodic analysis : Monitor purity via NMR or LC-MS every 6 months .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.